Cas no 71676-00-1 (S-Desethyl S-Methyl Amisulpride)

S-Desethyl S-Methyl Amisulpride is a key intermediate in the synthesis of amisulpride derivatives, which are of interest in pharmaceutical research due to their potential antipsychotic properties. This compound is structurally related to amisulpride, a selective dopamine D2/D3 receptor antagonist, and serves as a valuable reference standard or precursor in analytical and medicinal chemistry applications. Its well-defined structure allows for precise metabolic and pharmacokinetic studies, aiding in the development of novel therapeutic agents. The compound is characterized by high purity and stability, making it suitable for rigorous laboratory use. Researchers value its role in exploring structure-activity relationships and optimizing drug efficacy.
S-Desethyl S-Methyl Amisulpride structure
71676-00-1 structure
Product Name:S-Desethyl S-Methyl Amisulpride
CAS No:71676-00-1
MF:C16H25N3O4S
MW:355.452402830124
CID:1071387
PubChem ID:3054716
Update Time:2025-05-21

S-Desethyl S-Methyl Amisulpride Chemical and Physical Properties

Names and Identifiers

    • Imp. D (EP): 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamide
    • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide
    • AMISULPRIDE IMPURITY D: N-((1-ETHYL-2-PYRROLIDINYL)METHYL)-2-METHOXY-4-AMINO-5-METHYLSULPHONYLBENZAMIDE
    • S-Desethyl S-Methyl Amisulpride
    • methyl 4-amino-2-methoxy-5-(methylsulfonyl)benzoate
    • 71676-00-1
    • N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide
    • 4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamide
    • Amisulpride Impurity D
    • 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid
    • 4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamide; Amisulpride Imp. D (EP); Amisulpride Impurity D
    • Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)-
    • DTXSID90992283
    • Amisulpride Imp. D (EP): 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-methylsulphonyl)benzamide
    • Inchi: 1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20)
    • InChI Key: SZQIUFIQZCNHHN-UHFFFAOYSA-N
    • SMILES: S(C)(C1=C(C=C(C(=C1)C(NCC1CCCN1CC)=O)OC)N)(=O)=O

Computed Properties

  • Exact Mass: 355.15675
  • Monoisotopic Mass: 355.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.7 g/l) (25 º C),
  • PSA: 101.73

S-Desethyl S-Methyl Amisulpride Pricemore >>

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Additional information on S-Desethyl S-Methyl Amisulpride

Recent Advances in the Study of S-Desethyl S-Methyl Amisulpride (71676-00-1): A Comprehensive Research Brief

S-Desethyl S-Methyl Amisulpride (CAS: 71676-00-1) is a significant metabolite of amisulpride, a well-known atypical antipsychotic drug. Recent studies have focused on understanding its pharmacological properties, metabolic pathways, and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, providing insights into its role in neuropharmacology and drug development.

Amisulpride is primarily used to treat schizophrenia and other psychotic disorders, and its metabolism generates several active metabolites, including S-Desethyl S-Methyl Amisulpride. Recent research has highlighted the importance of this metabolite in the drug's overall efficacy and safety profile. Studies utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise quantification of this metabolite in biological samples, facilitating a deeper understanding of its pharmacokinetics.

One of the key findings from recent investigations is the metabolite's binding affinity to dopamine D2 and D3 receptors. While amisulpride itself is known for its high selectivity for these receptors, S-Desethyl S-Methyl Amisulpride exhibits a slightly modified binding profile, which may influence the drug's therapeutic effects and side-effect spectrum. This has prompted further exploration into its potential as a standalone therapeutic agent or as a biomarker for treatment response.

In addition to its pharmacological properties, the metabolic pathways leading to the formation of S-Desethyl S-Methyl Amisulpride have been a subject of interest. Recent studies have identified specific cytochrome P450 enzymes involved in its biotransformation, shedding light on potential drug-drug interactions and variability in patient responses. These findings are particularly relevant for personalized medicine approaches in psychiatric treatment.

Another area of research has focused on the analytical methods for detecting and quantifying S-Desethyl S-Methyl Amisulpride in various matrices. Innovations in sample preparation and chromatographic techniques have improved the sensitivity and specificity of these assays, enabling more accurate pharmacokinetic studies and therapeutic drug monitoring.

Looking ahead, ongoing research aims to elucidate the clinical significance of S-Desethyl S-Methyl Amisulpride, particularly its role in the variability of amisulpride's therapeutic outcomes. Future studies may explore its potential as a target for drug development or as a predictive marker for treatment efficacy in psychiatric disorders. The continued advancement in analytical and pharmacological research will undoubtedly provide deeper insights into this important metabolite.

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